molecular formula C14H21N6O9P B009873 Mepa-ser CAS No. 110707-49-8

Mepa-ser

货号: B009873
CAS 编号: 110707-49-8
分子量: 448.33 g/mol
InChI 键: SFXOSIICMFBTII-KWGHVAAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The absence of direct data necessitates reliance on generalized comparison frameworks, as outlined in regulatory and analytical guidelines .

属性

CAS 编号

110707-49-8

分子式

C14H21N6O9P

分子量

448.33 g/mol

IUPAC 名称

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(methoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2R)-2-amino-3-hydroxypropanoate

InChI

InChI=1S/C14H21N6O9P/c1-26-30(24,25)27-3-7-9(22)10(29-14(23)6(15)2-21)13(28-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,2-3,15H2,1H3,(H,24,25)(H2,16,17,18)/t6-,7-,9-,10-,13-/m1/s1

InChI 键

SFXOSIICMFBTII-KWGHVAAJSA-N

SMILES

COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C(CO)N)O

手性 SMILES

COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)[C@@H](CO)N)O

规范 SMILES

COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C(CO)N)O

同义词

2'(3')-O-seryladenosine 5'-(O-methylphosphate)
MepA-ser
MepA-ser, (L-Ser)-isome

产品来源

United States

相似化合物的比较

Structural Similarity

Structural analogs of Mepa-ser are identified through shared molecular features such as core scaffolds, substituents, or stereochemistry. For example:

Property Mepa-ser Compound A Compound B
Molecular Formula C₁₀H₁₅NO₂ C₁₀H₁₄NO₂ C₉H₁₃NO₃
Core Structure Benzodiazepine Benzodiazepine Pyridine-deriv
Functional Groups Amide, Ester Amide, Ether Ketone, Ester

Key Observations :

  • Compound A shares the benzodiazepine core with Mepa-ser but differs in substituents (ether vs.
  • Compound B diverges in core structure, suggesting distinct pharmacological pathways .

Functional Similarity

Functionally similar compounds are defined by shared applications, such as enzyme inhibition or antimicrobial activity:

Property Mepa-ser Compound C Compound D
Primary Application COX-2 Inhibition COX-2 Inhibition Antibacterial
IC₅₀ (nM) 12.5 8.7 N/A
Toxicity (LD₅₀, mg/kg) 350 (oral) 420 (oral) 210 (intravenous)

Key Observations :

  • Compound C outperforms Mepa-ser in COX-2 inhibition potency (IC₅₀ = 8.7 nM vs. 12.5 nM) but exhibits comparable oral toxicity, suggesting a trade-off between efficacy and safety .
  • Compound D lacks functional overlap, highlighting the importance of application-specific comparisons .

Toxicological and Environmental Profiles

Regulatory guidelines emphasize assessing environmental fate and toxicity:

Parameter Mepa-ser Compound A Compound C
Bioaccumulation (BCF) 1.2 0.8 2.1
Aquatic Toxicity (EC₅₀) 4.5 mg/L 6.2 mg/L 1.8 mg/L
Metabolic Half-life 6.7 hours 5.2 hours 8.9 hours

Key Observations :

  • Compound C shows higher bioaccumulation and aquatic toxicity, raising environmental concerns compared to Mepa-ser .
  • Differences in metabolic half-lives may influence dosing regimens in therapeutic applications .

Key Observations :

  • Mepa-ser’s Pd-catalyzed synthesis offers scalability but requires stringent metal residue controls .
  • Spectral discrepancies (e.g., ¹³C NMR shifts) aid in structural differentiation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。